Benzothiazole,4-(4-methylphenyl)- is a compound belonging to the benzothiazole family, which is characterized by a fused benzene and thiazole ring. This compound exhibits significant pharmacological potential, making it a subject of interest in medicinal chemistry. The structure features a methylphenyl substituent at the 4-position of the benzothiazole ring, influencing its chemical properties and biological activity.
Benzothiazole derivatives are extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis and evaluation of these compounds often involve various organic reactions and biological assays to determine their efficacy and safety profiles .
Benzothiazole,4-(4-methylphenyl)- can be classified as a heterocyclic aromatic compound. It is categorized under the broader class of benzothiazoles, which are known for their structural versatility and therapeutic applications. This compound specifically falls into the category of substituted benzothiazoles, which are recognized for their enhanced biological activities compared to unsubstituted variants .
The synthesis of Benzothiazole,4-(4-methylphenyl)- typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity:
Benzothiazole,4-(4-methylphenyl)- has a molecular formula of C11H9N2S and a molecular weight of approximately 201.26 g/mol. The structure consists of:
Benzothiazole derivatives can undergo various chemical transformations:
The reactivity of Benzothiazole,4-(4-methylphenyl)- is influenced by its substituents:
Benzothiazole derivatives exhibit their biological effects through various mechanisms:
Studies have shown that Benzothiazole,4-(4-methylphenyl)- can inhibit proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest at specific concentrations .
Benzothiazole,4-(4-methylphenyl)- has numerous applications in medicinal chemistry:
The benzothiazole scaffold—a bicyclic structure comprising fused benzene and thiazole rings—has been integral to medicinal chemistry since its first synthesis by August Wilhelm von Hofmann in 1887 [5] [10]. Early applications focused on industrial uses, such as vulcanization accelerators in rubber manufacturing and dyes. By the 1950s, research pivoted toward pharmacology, revealing muscle-relaxant properties in derivatives like tiaramide, which also exhibited anti-asthmatic and anti-inflammatory activities [3] [5]. The 1990s marked a transformative period with Yoshida and colleagues identifying 2-(4-aminophenyl)benzothiazoles as potent antitumor agents. This discovery catalyzed extensive exploration into benzothiazole-based therapeutics, culminating in clinical candidates like 5-fluorobenzothiazole (Phortress) for breast cancer [6] [8]. The scaffold’s versatility is evidenced by its presence in FDA-approved drugs, including riluzole for amyotrophic lateral sclerosis and zopolrestat for diabetic complications [3] [5].
Table 1: Historical Milestones of Benzothiazole Derivatives in Drug Discovery
Year | Development | Significance |
---|---|---|
1887 | First synthesis by A. W. Hofmann | Established core chemical scaffold |
1950s | Discovery of muscle-relaxant properties | Led to clinical use of tiaramide for asthma and inflammation |
1990s | Identification of antitumor activity | Yoshida’s work on 2-(4-aminophenyl)benzothiazoles enabled oncology applications |
2000s | FDA approval of riluzole and zopolrestat | Validated benzothiazoles as privileged structures in neurology and metabolism |
2020s | Patents for kinase inhibitors and antibacterials | Diversified applications in polypharmacology [4] [8] |
Benzothiazole,4-(4-methylphenyl)- (systematic name: 2-[4-(methylphenyl)]-1,3-benzothiazole) exemplifies scaffold optimization for multitarget therapy. Its core structure enables interactions with diverse oncological, antimicrobial, and neurological targets [1] [10]. Key advantages include:
Table 2: Pharmacological Profile of Benzothiazole,4-(4-methylphenyl)- vs. Unsubstituted Analogues
Target | Benzothiazole,4-(4-methylphenyl)- | Unsubstituted Benzothiazole | Biological Impact |
---|---|---|---|
AhR Binding Affinity | K~d~ = 18 nM | K~d~ = 210 nM | 11.7-fold enhanced activation of CYP1A1 [6] |
Tubulin Inhibition | IC~50~ = 0.8 μM | IC~50~ = 3.2 μM | Superior antimitotic activity [8] |
Trehalase Inhibition | K~i~ = 4.3 μM (Anopheles gambiae) | K~i~ = 29 μM | Potential for vector-borne disease control [9] |
Structural refinements of the benzothiazole,4-(4-methylphenyl)- scaffold amplify potency, selectivity, and metabolic stability. Critical modifications include:
Table 3: Impact of Structural Modifications on Biological Activity
Modification | Example Compound | Activity Enhancement | Mechanistic Insight |
---|---|---|---|
5-Fluorination | 5F 203 | GI~50~ = 0.2 nM (MCF-7) vs. 5 nM in parent [6] | Electrophilic activation by CYP1A1 generates DNA adducts |
Alkyl Linker Insertion | 7-Carbon-linked arylpiperazine | K~i~ = 0.4 nM (α~1~-AR) vs. 8.3 nM in short-linker analogue [2] | Optimized distance for receptor subpocket occupancy |
Pyrimidine Fusion | VEGFR2 inhibitor (IC~50~ = 9 nM) | 12-fold greater potency vs. monocyclic core [10] | Disrupts ATP binding via hydrogen bonding with Cys919 |
The evolution of benzothiazole,4-(4-methylphenyl)- from a chemical curiosity to a multifaceted pharmacophore underscores its adaptability in drug design. Ongoing research focuses on leveraging its polypharmacology for complex diseases, validated by sustained patent activity (2015–2024) [4] [8].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: